molecular formula C31H26N10O2S2 B11533285 N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}

N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}

Cat. No.: B11533285
M. Wt: 634.7 g/mol
InChI Key: XZRSGQKAXYUYNH-UHFFFAOYSA-N
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Description

N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique structure incorporating indole and triazine moieties

Properties

Molecular Formula

C31H26N10O2S2

Molecular Weight

634.7 g/mol

IUPAC Name

N-[4-methyl-3-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]phenyl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C31H26N10O2S2/c1-17-12-13-18(32-24(42)15-44-30-34-28-26(36-38-30)19-8-4-6-10-22(19)40(28)2)14-21(17)33-25(43)16-45-31-35-29-27(37-39-31)20-9-5-7-11-23(20)41(29)3/h4-14H,15-16H2,1-3H3,(H,32,42)(H,33,43)

InChI Key

XZRSGQKAXYUYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2)NC(=O)CSC5=NC6=C(C7=CC=CC=C7N6C)N=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include p-toluenesulfonic acid, toluene, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

Reagents such as p-toluenesulfonic acid, toluene, and various catalysts are frequently used in the synthesis and modification of this compound . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various substituted indole and triazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of indole and triazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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